5-Amino-2-piperidin-1-yl-benzamide

Vue d'ensemble

Description

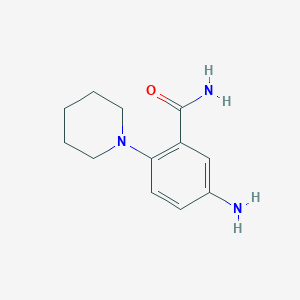

5-Amino-2-piperidin-1-yl-benzamide is a chemical compound with the molecular formula C12H17N3O and a molecular weight of 219.28 g/mol . It is a benzamide derivative that contains both an amino group and a piperidine ring, making it a versatile compound in various chemical and biological applications.

Méthodes De Préparation

The synthesis of 5-Amino-2-piperidin-1-yl-benzamide typically involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid, followed by treatment with 1-(2-chloroethyl) piperidine hydrochloride . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as lutidine and 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.

Analyse Des Réactions Chimiques

5-Amino-2-piperidin-1-yl-benzamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group or the piperidine ring.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding acids or amines.

Applications De Recherche Scientifique

Medicinal Chemistry

The compound is utilized in the design and synthesis of novel anti-inflammatory agents. Its structure allows for modifications that enhance its efficacy against specific targets, particularly in inflammatory pathways.

Pharmacology

Research indicates that 5-Amino-2-piperidin-1-yl-benzamide acts as a selective inhibitor of cyclooxygenase enzymes (COX-1 and COX-2), showing promising anti-inflammatory activity. This makes it a candidate for developing new anti-inflammatory drugs.

Biological Research

In molecular docking studies, this compound is used to understand ligand-protein interactions. Such studies are crucial for elucidating the mechanisms by which this compound exerts its biological effects.

Industrial Applications

Derivatives of this compound are explored as intermediates in pharmaceutical synthesis, highlighting its importance in industrial chemistry.

Antitumor Activity

Recent studies have demonstrated the antitumor potential of derivatives related to this compound. For instance, certain benzamide derivatives exhibited significant inhibitory effects on HepG2 cells (human liver cancer cells), with IC50 values as low as 0.12 μM. These compounds induce apoptosis through mechanisms involving hypoxia-inducible factors and apoptotic pathways.

Table 1: Antitumor Activity of Related Compounds

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Compound 10b | HepG2 | 0.12 | Induces apoptosis via HIF-1α upregulation |

| Compound 10j | HepG2 | 0.13 | Induces apoptosis via cleaved caspase-3 |

| Drug 1 (related variant) | MCF | 25.72 | Accelerates apoptosis in tumor-suffering mice |

Enzyme Inhibition

This compound has shown potential as an inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), which is involved in metabolic disorders such as diabetes and obesity. Certain derivatives exhibit competitive inhibition of PTP1B, suggesting their role in enhancing insulin sensitivity and reducing blood glucose levels.

Table 2: Inhibition Potency Against PTP1B

| Compound | IC50 (μM) | Effect on Insulin Sensitivity |

|---|---|---|

| MY17 | 9.62 | Significant improvement |

| Compound X | 4.1 | Moderate improvement |

Case Studies

A notable case study involved the application of a derivative of this compound in a mouse model for diabetes mellitus. The derivative was administered orally, resulting in reduced blood glucose levels and improved glucose tolerance, indicating its potential utility not only in cancer therapy but also in metabolic diseases.

Another study highlighted the use of related compounds in treating human African trypanosomiasis, demonstrating their effectiveness in murine models and underscoring the need for new therapeutic agents against neglected diseases.

Mécanisme D'action

The mechanism of action of 5-Amino-2-piperidin-1-yl-benzamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response . The compound binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation .

Comparaison Avec Des Composés Similaires

5-Amino-2-piperidin-1-yl-benzamide can be compared with other benzamide derivatives and piperidine-containing compounds:

N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides: These compounds have similar structures but differ in their substituents, leading to variations in their biological activities.

N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides: These derivatives contain a morpholine ring instead of a piperidine ring, which affects their pharmacological properties.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Activité Biologique

5-Amino-2-piperidin-1-yl-benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its mechanisms of action, pharmacological properties, and potential therapeutic applications, supported by research findings and data tables.

Chemical Structure and Properties

This compound has the chemical formula and a molecular weight of approximately 219.28 g/mol. The compound features a piperidine ring, an amino group, and a benzamide structure, which contribute to its unique biological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : This compound has been shown to inhibit cyclooxygenase enzymes (COX), which are critical in mediating inflammatory responses. Such inhibition is linked to its potential anti-inflammatory effects.

- Cell Signaling Modulation : It influences key signaling pathways, including the MAPK/ERK pathway, affecting cell proliferation and differentiation. The modulation of these pathways can lead to therapeutic effects in various diseases.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Anti-inflammatory Activity : The compound has demonstrated significant inhibition of COX enzymes, suggesting potential use in treating inflammatory conditions.

- Anticancer Properties : Preliminary studies suggest that it may have anticancer effects by inducing apoptosis in cancer cells through the modulation of specific signaling pathways .

- Antimicrobial Effects : Similar compounds have shown antimicrobial activity, indicating that this compound may also possess this property.

Pharmacokinetics

The pharmacokinetic profile of this compound is crucial for its therapeutic application:

- Absorption and Distribution : Studies on similar compounds suggest good absorption characteristics due to the piperidine moiety, which enhances lipophilicity and facilitates cellular uptake.

- Metabolism : The compound's metabolic stability is an area of ongoing research. Structural modifications may enhance its pharmacokinetic properties while reducing toxicity .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

-

Inhibition of Cyclooxygenase Enzymes :

- A study reported that compounds with similar structures significantly inhibited COX enzymes, supporting the hypothesis that this compound could be effective against inflammation-related disorders.

- Anticancer Activity :

- Molecular Docking Studies :

Comparative Analysis with Related Compounds

The following table compares this compound with structurally related compounds regarding their biological activities:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Piperidine ring + Amino + Benzamide | Anti-inflammatory |

| N-(benzo[d]thiazol-2-yl)-2-(phenylamino)benzamide | Benzothiazole + Phenyl + Amine | Anti-inflammatory |

| N-(benzo[d]thiazol-2-yl)-2-(morpholino)benzamide | Benzothiazole + Morpholine + Amine | Anti-inflammatory |

| 4-(piperidin-1-yl)-N-(4-methylphenyl)benzamide | Piperidine + Methyl-substituted phenyl | Potential analgesic |

Propriétés

IUPAC Name |

5-amino-2-piperidin-1-ylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O/c13-9-4-5-11(10(8-9)12(14)16)15-6-2-1-3-7-15/h4-5,8H,1-3,6-7,13H2,(H2,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUAYPIWXMDEQHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=C(C=C(C=C2)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70357134 | |

| Record name | 5-Amino-2-piperidin-1-yl-benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70357134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50891-33-3 | |

| Record name | 5-Amino-2-(1-piperidinyl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50891-33-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Amino-2-piperidin-1-yl-benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70357134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.